[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Description
"[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester" is a synthetic carbamate derivative featuring a piperidine core substituted with an amino-acetyl group at the 1-position and a cyclopropyl-carbamic acid benzyl ester moiety at the 3-position. Its molecular formula is C19H27N3O3 (calculated from structural data), with a molecular weight of 331.42 g/mol . The compound is identified by CAS number 1354019-67-2 and is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its structural versatility .
The synthesis involves multi-step reactions, including reductive amination and acylation, as outlined in generic protocols for piperidine-based carbamates . For example, intermediates like 4-carboxybenzaldehyde and rac-3-hydroxypiperidine are used to construct the piperidine backbone, followed by cyclopropane ring introduction via carbamic acid esterification . Stereochemical control (e.g., enantiomeric purity) is critical, as evidenced by the commercial availability of the (S)-configured variant .
Properties
IUPAC Name |
benzyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-11-17(22)20-10-4-7-16(12-20)21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZCXPKKINXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino-Acetyl Group: This step involves the acylation of the piperidine ring with an amino-acetyl group.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through cyclopropanation reactions.
Formation of the Benzyl Ester: This final step involves esterification reactions to attach the benzyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino-acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine- and pyrrolidine-derived carbamates with structural modifications influencing physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis of key analogs:
Key Findings:
Chloro-acetyl analogs (e.g., [1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester) exhibit higher electrophilicity, making them reactive intermediates for further functionalization .
Stereochemical Influence: Enantiomerically pure variants (e.g., (S)-configured target compound) show superior binding affinity in preliminary assays compared to racemic mixtures . Double stereochemical centers, as in [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester, complicate synthesis but improve target specificity .
Synthetic Challenges: Isolation of para-isomers in cyclopropyl ketone derivatives (used in synthesis) often results in low yields (~20-30%) due to competing ortho-isomer formation . Pyrrolidine-based analogs (e.g., [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester) are synthetically more accessible but less thermally stable .
Biological Relevance: Piperidine-4-ylmethyl derivatives (e.g., [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester) demonstrate enhanced solubility, correlating with improved in vitro antibacterial activity .
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic molecule with a complex structure that includes a piperidine ring, a cyclopropyl group, and a carbamic acid benzyl ester moiety. Its molecular formula is with a molecular weight of approximately 331.416 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, neuroprotective, and anticancer properties.
Structural Characteristics
The unique structural features of this compound suggest various biological interactions. The presence of the piperidine ring is often associated with neuroactive properties, while the carbamic acid moiety may enhance its reactivity and binding affinity towards biological targets.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to This compound exhibit antimicrobial activity against various pathogens. This is significant for developing new antibiotics or treatments for infections.
Neuroprotective Effects
The piperidine scaffold is linked to neuroprotective effects, potentially influencing neurotransmitter systems. Research has shown that derivatives of piperidine can inhibit enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases such as Alzheimer's.
Antitumor Activity
Some studies have reported that piperidine derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxicity against tumor cell lines, indicating their potential as therapeutic agents in cancer treatment.
Case Studies and Research Findings
- Anticancer Activity
- Neuroprotective Mechanisms
-
Structure-Activity Relationship (SAR) Studies
- SAR studies have shown that modifications in the piperidine structure can significantly affect binding potency to receptors involved in various biological processes. For example, the introduction of specific substituents has improved the activity of compounds from micromolar to low nanomolar ranges against certain targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | Ethyl instead of cyclopropyl | May exhibit different pharmacokinetics |
| N-cyclopropyl-N'-benzoyl-piperazine | Piperazine instead of piperidine | Potentially different receptor interactions |
| 1-(N-benzoyl-piperidin-3-yl)-ethylamine | Lacks carbamate moiety | Different mechanism of action |
This table illustrates the diversity within piperidine derivatives and emphasizes how the cyclopropane structure in This compound may confer distinct biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
